Enstilar

Description

Properties

CAS No. |

485805-18-3 |

|---|---|

Molecular Formula |

C55H77FO10 |

Molecular Weight |

917.2 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37FO7.C27H40O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b;13-6+,19-7+,21-10-/t16-,19-,20-,21-,25-,26-,27-,28-;17-,22-,23-,24+,25-,26+,27-/m01/s1 |

InChI Key |

CNXNMLQATFFYLX-ICTDYHGOSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Synonyms |

1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |

Origin of Product |

United States |

Foundational & Exploratory

Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Deep Dive into its Mechanism of Action in Plaque Psoriasis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plaque psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by hyperproliferation and aberrant differentiation of keratinocytes, driven by a complex interplay of immune cells and cytokines. Enstilar® foam, a fixed-dose combination of calcipotriene (a vitamin D3 analog) and betamethasone dipropionate (a potent corticosteroid), has emerged as a highly effective topical treatment. This technical guide elucidates the multifaceted mechanism of action of this compound®, detailing the individual and synergistic effects of its active components on the key cellular and molecular pathways implicated in the pathogenesis of plaque psoriasis. This document provides a comprehensive overview of the signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of this therapeutic agent.

Introduction: The Pathophysiology of Plaque Psoriasis

Psoriasis is fundamentally a disease of immune dysregulation. The pathogenesis is primarily driven by the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[1][2] Dendritic cells (DCs) in the skin, upon activation, produce IL-23, which promotes the expansion and activation of Th17 cells. These activated Th17 cells, along with other immune cells like cytotoxic T cells (Tc17), release a cascade of pro-inflammatory cytokines, including interleukin-17A (IL-17A), IL-17F, IL-22, and tumor necrosis factor-alpha (TNF-α).[2][3][4]

These cytokines act on keratinocytes, inducing a state of hyperproliferation and abnormal differentiation, leading to the characteristic erythematous, scaly plaques. Keratinocytes themselves also contribute to the inflammatory milieu by producing various cytokines and chemokines, further recruiting immune cells to the skin and perpetuating the inflammatory cycle.

The Dual-Action Mechanism of this compound®

This compound® leverages the complementary and synergistic actions of its two active ingredients, calcipotriene and betamethasone dipropionate, to target multiple aspects of psoriasis pathophysiology.[5][6]

Calcipotriene: Normalizing Keratinocyte Function and Modulating the Immune Response

Calcipotriene is a synthetic analog of vitamin D3 that exerts its effects by binding to the vitamin D receptor (VDR), a nuclear hormone receptor.[1] The calcipotriene-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on the DNA, thereby regulating the transcription of target genes.

-

Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.[1] It achieves this by arresting the cell cycle and downregulating the expression of proliferation markers such as Ki-67.[1][7]

-

Promotion of Keratinocyte Differentiation: It promotes the normal differentiation of keratinocytes, helping to restore a healthy epidermal barrier.[1]

-

Immunomodulation: Calcipotriene has significant immunomodulatory effects, primarily by suppressing the Th17/Th1 cell response and promoting a shift towards a Th2 phenotype.[5] It has been shown to enhance the secretion of the anti-inflammatory cytokine IL-10.[2][3]

Betamethasone Dipropionate: Potent Anti-inflammatory and Immunosuppressive Effects

Betamethasone dipropionate is a high-potency synthetic glucocorticoid that acts by binding to the glucocorticoid receptor (GR).[4] The ligand-bound GR translocates to the nucleus and modulates gene expression by binding to glucocorticoid response elements (GREs) or by interacting with other transcription factors.

-

Broad Anti-inflammatory Action: Betamethasone dipropionate exerts broad anti-inflammatory effects by inhibiting the production of multiple pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] It effectively suppresses the IL-23/Th17 axis.[5]

-

Immunosuppression: It suppresses the activation and proliferation of various immune cells, including T-cells and dendritic cells, reducing their infiltration into the psoriatic skin.[1]

-

Vasoconstriction: Betamethasone dipropionate causes vasoconstriction of the dermal capillaries, which helps to reduce the erythema (redness) characteristic of psoriatic plaques.

Synergistic Effects: A Multi-pronged Attack on Psoriasis

The combination of calcipotriene and betamethasone dipropionate in this compound® results in a synergistic effect that is more effective than either agent alone.[6][8][9]

-

Enhanced Anti-inflammatory Activity: The two components show additive inhibitory effects on the secretion of key psoriatic cytokines, including IL-17A, IL-23, and TNF-α.[2][3]

-

Improved Regulation of T-cell Balance: The combination therapy more effectively restores the balance between pro-inflammatory Th17 cells and regulatory T cells (Tregs).[8][9]

-

Greater Reduction in Keratinocyte Proliferation: The combination leads to a more significant reduction in epidermal thickness and markers of keratinocyte proliferation compared to monotherapy.[1]

-

Mitigation of Side Effects: Calcipotriene can help to counteract the skin atrophy that can be a side effect of long-term potent corticosteroid use.

Signaling Pathways and Molecular Interactions

The mechanism of action of this compound® involves the modulation of key intracellular signaling pathways.

Calcipotriene Signaling Pathway

Betamethasone Dipropionate Signaling Pathway

References

- 1. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 5. antbioinc.com [antbioinc.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells [bio-protocol.org]

- 9. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Synergy of Calcipotriene and Betamethasone Dipropionate in Psoriasis Management

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pathways targeted by the combination therapy of calcipotriene and betamethasone dipropionate, a cornerstone in the topical treatment of psoriasis. By elucidating the individual mechanisms and synergistic interplay of these two active ingredients, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic efficacy.

Core Molecular Pathways

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The therapeutic efficacy of calcipotriene and betamethasone dipropionate stems from their complementary and synergistic actions on the key pathological processes of psoriasis.

Calcipotriene: The Vitamin D Analogue Pathway

Calcipotriene, a synthetic analogue of vitamin D3, exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.[1]

-

VDR Activation: Calcipotriene binds to the VDR in keratinocytes and immune cells.

-

Heterodimerization: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Gene Transcription Modulation: This VDR/RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA.[1] This binding modulates the transcription of target genes involved in:

-

Inhibition of Keratinocyte Proliferation: Downregulates genes that promote cell growth, thereby normalizing the rapid cell turnover characteristic of psoriatic plaques.

-

Promotion of Keratinocyte Differentiation: Upregulates genes that encourage the normal maturation of keratinocytes, helping to restore the proper structure of the epidermis.

-

Immunomodulation: It inhibits the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) and promotes a shift from a Th1/Th17 inflammatory response to a more regulated Th2 response.[2]

-

References

Enstilar® (calcipotriene and betamethasone dipropionate) Foam: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enstilar® foam is a topical combination product containing calcipotriene, a synthetic vitamin D3 analog, and betamethasone dipropionate, a potent synthetic corticosteroid.[1] It is indicated for the topical treatment of plaque psoriasis in adults.[2][3] This technical guide provides an in-depth review of the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound® foam, designed for professionals in research and drug development. The unique aerosol foam vehicle is designed to create a supersaturated solution of the active ingredients upon application, which is thought to enhance their bioavailability and clinical efficacy compared to other formulations like ointments.[4][5]

Pharmacokinetics

The pharmacokinetic properties of this compound® foam have been evaluated in clinical trials involving adult subjects with moderate to severe plaque psoriasis. The foam formulation leads to a specific pharmacokinetic profile for its two active ingredients, calcipotriene and betamethasone dipropionate.

Experimental Protocol: Pharmacokinetic Assessment

A key study assessed the systemic absorption of this compound® foam in 35 adult subjects with moderate to severe plaque psoriasis.[6] The mean body surface area (BSA) affected was 18% (range 12% to 28%), and the mean scalp area affected was 50% (range 30% to 100%).[6]

-

Study Design: Open-label, single-arm study.

-

Treatment Regimen: this compound® foam was applied once daily for 4 weeks. The mean ± SD weekly dose used was 47 ± 22 grams.[6]

-

Sampling: Plasma concentrations of calcipotriene, its major metabolite (MC1080), betamethasone dipropionate, and its major metabolite (betamethasone 17-propionate) were assessed at baseline and at week four.[7]

-

Analytical Method: Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were used to quantify the analytes in plasma.

Data Presentation: Pharmacokinetic Parameters

The systemic exposure to calcipotriene and betamethasone dipropionate following topical application of this compound® foam is low.[7]

| Analyte | N (Quantifiable) | Cmax (mean ± SD) | AUC (mean ± SD) |

| Calcipotriene | 1 of 35 | 55.9 pg/mL | 82.5 pg·h/mL |

| MC1080 (metabolite) | 3 of 35 | - | - |

| Betamethasone Dipropionate | 5 of 35 | 52.2 ± 19.7 pg/mL | 36.5 ± 27.4 pg·h/mL |

| Betamethasone 17-propionate (metabolite) | 27 of 35 | - | - |

| Data from a study in 35 subjects with extensive psoriasis treated for up to 4 weeks.[7] |

Pharmacodynamics

The pharmacodynamic effects of this compound® foam are a result of the combined actions of its two active ingredients on the underlying pathophysiology of psoriasis.

Mechanism of Action

This compound® foam combines the anti-proliferative and pro-differentiative effects of calcipotriene with the anti-inflammatory, immunosuppressive, and vasoconstrictive properties of betamethasone dipropionate.[8][9][10] While the exact mechanisms in plaque psoriasis are not fully elucidated, the key pathways are understood.[6][11]

Calcipotriene:

Calcipotriene is a synthetic vitamin D analog that exerts its effects by binding to the vitamin D receptor (VDR).[12] This interaction leads to:

-

Inhibition of Keratinocyte Proliferation: Calcipotriene inhibits the rapid growth of keratinocytes, a hallmark of psoriasis.[8][13] It achieves this by inducing growth inhibitory factors and down-regulating proliferation factors like early growth response-1 (EGR1) and polo-like kinase-2 (PLK2).[8][13] It also downregulates STAT1 and STAT3 signaling, which are implicated in psoriatic inflammation and cell proliferation.[14][15]

-

Induction of Keratinocyte Differentiation: It promotes the normal maturation of keratinocytes.[8]

-

Immunomodulatory Effects: Calcipotriene has been shown to suppress the activation and differentiation of Th17/Th1 cells while promoting a Th2/Treg response.[8]

Betamethasone Dipropionate:

Betamethasone dipropionate is a potent corticosteroid that acts by binding to intracellular glucocorticoid receptors (GR).[10][16] This complex then translocates to the nucleus and modulates gene expression, resulting in:

-

Anti-inflammatory Effects: It suppresses the production of pro-inflammatory cytokines and chemokines, thereby inhibiting the activation of T-cells.[8][10] This is achieved through the transrepression of pro-inflammatory transcription factors such as nuclear factor κB (NF-κB) and activator protein-1 (AP-1).[8]

-

Immunosuppressive Effects: It reduces the activity of various immune cells involved in the psoriatic inflammatory cascade.[10][16]

-

Vasoconstrictive Properties: This action helps to reduce the redness (erythema) characteristic of psoriatic plaques.[10]

In combination, calcipotriene and betamethasone dipropionate demonstrate greater anti-inflammatory and anti-proliferative effects than either component alone.[9]

Signaling Pathway Diagrams

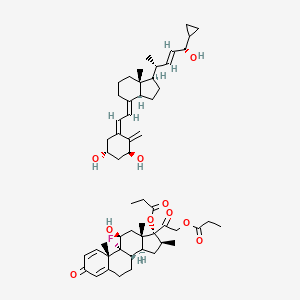

Caption: Calcipotriene Signaling Pathway in Keratinocytes.

Caption: Betamethasone Dipropionate Signaling Pathway.

Clinical Efficacy and Safety

The clinical efficacy of this compound® foam has been demonstrated in several randomized, double-blind, vehicle-controlled trials.

Experimental Protocol: Clinical Efficacy Trials

A representative Phase 3 clinical trial (N=426) evaluated the efficacy of this compound® foam compared to the vehicle foam alone.[11]

-

Study Design: Multicenter, randomized, double-blind, vehicle-controlled, parallel-group trial.

-

Patient Population: Adult patients (18 years and older) with a clinical diagnosis of plaque psoriasis on the trunk and/or limbs.[2] The majority of subjects had moderate severity disease at baseline.[2]

-

Treatment Regimen: Patients were randomized to receive either this compound® foam or vehicle foam once daily for 4 weeks.[2]

-

Primary Efficacy Endpoint: The proportion of patients who achieved "treatment success" at Week 4, defined as a Physician's Global Assessment (PGA) of "clear" or "almost clear" with at least a 2-step improvement from baseline.[11] For patients with "mild" disease at baseline, treatment success was defined as achieving a "clear" status.[11]

Data Presentation: Clinical Efficacy and Safety

| Endpoint | This compound® Foam | Vehicle Foam |

| Treatment Success at Week 4 | 53.3% | 4.8% |

| Data from a Phase 3 trial in 426 patients.[17] |

In a 52-week study, long-term maintenance treatment with this compound® foam applied twice weekly was also evaluated.[8]

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression:

The potential for systemic corticosteroid absorption to cause HPA axis suppression is a known class effect.

-

Adults: In a study of 35 adults with extensive psoriasis treated for up to 4 weeks, none showed adrenal suppression based on ACTH stimulation testing.[8] In a 52-week study, HPA axis suppression was observed in 2 out of 21 subjects (10%) at week 56.[6]

-

Adolescents: In a trial with 33 adolescents (12-17 years), HPA axis suppression occurred in 3 subjects (9%).[6]

Calcium Metabolism:

Due to the calcipotriene component, there is a potential for hypercalcemia. However, the risk is minimal when the maximum daily dose of 15g is not exceeded.[8] No abnormal calcium metabolism was observed in a 4-week study of this compound® applied to extensive psoriasis.[8]

Experimental Workflow Diagram

Caption: Typical Clinical Trial Workflow for this compound® Foam.

Conclusion

This compound® foam represents a significant advancement in the topical treatment of plaque psoriasis, offering a favorable efficacy and safety profile. Its unique foam vehicle contributes to the supersaturation of its active ingredients, calcipotriene and betamethasone dipropionate, potentially enhancing their penetration and bioavailability. The combination of a vitamin D analog and a potent corticosteroid addresses multiple aspects of psoriasis pathophysiology, leading to rapid and effective symptom relief. The low systemic absorption minimizes the risk of systemic side effects, although caution is warranted in specific patient populations and with long-term use. This in-depth guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key pharmacokinetic and pharmacodynamic characteristics of this compound® foam.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. dermnetnz.org [dermnetnz.org]

- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 4. Calcipotriene/betamethasone dipropionate foam: primary evidence supporting its use in patients with psoriasis vulgaris. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medicines.org.uk [medicines.org.uk]

- 9. nps.org.au [nps.org.au]

- 10. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 11. ABOUT this compound® FOAM [this compound.com]

- 12. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 13. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound Foam Reviews | medino [medino.com]

Preclinical Studies on the Calcipotriene/Betamethasone Dipropionate Combination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies on the fixed combination of calcipotriene and betamethasone dipropionate, a widely used topical treatment for psoriasis. This document delves into the pharmacodynamic and pharmacokinetic profiles, toxicology data, and detailed experimental methodologies to support further research and development in this area.

Pharmacodynamic Profile

The synergistic efficacy of the calcipotriene/betamethasone dipropionate combination stems from the distinct and complementary mechanisms of action of its components. Calcipotriene, a synthetic vitamin D3 analog, primarily targets keratinocyte hyperproliferation and abnormal differentiation, while betamethasone dipropionate, a potent corticosteroid, exerts strong anti-inflammatory and immunosuppressive effects.

Effects on Keratinocyte Proliferation and Differentiation

Preclinical studies have consistently demonstrated that the combination of calcipotriene and betamethasone dipropionate effectively normalizes psoriatic epidermis. Calcipotriene has a significant impact on reducing the proliferation marker Ki-67 and increasing the differentiation marker keratin-10.[1][2] While betamethasone dipropionate alone primarily promotes the normalization of differentiation with a notable increase in keratin-10 positive epidermal surface, it has a less significant effect on the Ki-67 proliferation marker.[1] The combination therapy, however, does not appear to offer an additive effect on these specific epidermal markers beyond that of calcipotriene monotherapy.[1]

Immunomodulatory Effects

The combination therapy exhibits a profound and synergistic effect on the inflammatory cascade central to psoriasis pathogenesis. In preclinical models, the combination has been shown to be superior in inhibiting the secretion of key pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Tumor Necrosis Factor-alpha (TNF-α) in psoriatic skin compared to either monotherapy.[3][4] Furthermore, the two components demonstrate additive inhibitory effects on the secretion of IL-23 and TNF-α by dendritic cells, and IL-17A and TNF-α by both CD4+ and CD8+ T cells.[3]

A study in a murine psoriasis model revealed that the calcipotriene/betamethasone dipropionate combination synergistically inhibited ear thickening and significantly suppressed the IL-23/IL-17 pathogenic axis, including the expression of IL-17A, IL-23a, IL-22, and TNF-α mRNA in skin lesions.[5] This was accompanied by a reduction in the expansion of CCR6+ γδ T17 cells in the draining lymph nodes.[5]

The combination also influences various T-cell subsets. Calcipotriene monotherapy shows a selective effect with significant reductions in CD45RO+ and CD8+ T cells, while betamethasone dipropionate monotherapy is more restricted to reducing natural killer T-cell receptors (CD94 and CD161) in the epidermis.[1] The combination, however, demonstrates a broad and profound effect on virtually all T-cell subsets, surpassing the additive effects of the individual components.[1]

Table 1: Summary of Preclinical Pharmacodynamic Effects

| Parameter | Calcipotriene Effect | Betamethasone Dipropionate Effect | Combination Effect |

| Keratinocyte Proliferation (Ki-67) | Major reduction[1] | No significant effect[1] | No effect beyond calcipotriene alone[1] |

| Keratinocyte Differentiation (Keratin-10) | Major increase[1] | Highly significant increase[1] | No effect beyond calcipotriene alone[1] |

| Pro-inflammatory Cytokines (IL-17A, TNF-α) | Inhibition | Inhibition | Superior and additive inhibition[3][4] |

| IL-23/IL-17 Axis | Suppression | Suppression | Synergistic suppression[5] |

| T-Cell Subsets (CD45RO+, CD8+) | Selective reduction[1] | Restricted reduction of NK T-cell receptors[1] | Profound and broad reduction[1] |

Signaling Pathways

The therapeutic effects of calcipotriene and betamethasone dipropionate are mediated through distinct intracellular signaling pathways.

Calcipotriene Signaling Pathway

Calcipotriene exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and immune response.[7]

Caption: Calcipotriene signaling pathway.

Betamethasone Dipropionate Signaling Pathway

Betamethasone dipropionate, as a glucocorticoid, acts by binding to the cytosolic Glucocorticoid Receptor (GR).[8] This binding event causes the dissociation of heat shock proteins and allows the GR-ligand complex to translocate into the nucleus. Inside the nucleus, the complex can act in two primary ways: by binding to Glucocorticoid Response Elements (GREs) to activate the transcription of anti-inflammatory genes, or by interfering with the activity of other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[8][9]

Caption: Betamethasone dipropionate signaling pathway.

Pharmacokinetic Profile

The systemic absorption of both calcipotriene and betamethasone dipropionate from the combination ointment is low.[10] Preclinical studies in various animal models, including rats and minipigs, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of the individual components and the combination product.

Table 2: Summary of Preclinical Pharmacokinetic Data

| Species | Formulation | Active Ingredient | Cmax | Tmax | AUC | Systemic Bioavailability | Reference |

| Rat | Ointment | Calcipotriene | Not Reported | Not Reported | Not Reported | < 1% | [10] |

| Rat | Ointment | Betamethasone Dipropionate | Not Reported | Not Reported | Not Reported | < 1% | [10] |

| Minipig | Ointment | Calcipotriene | Not Reported | Not Reported | Not Reported | Low | [11] |

| Minipig | Ointment | Betamethasone Dipropionate | Not Reported | Not Reported | Not Reported | Low | [11] |

Note: Specific quantitative Cmax, Tmax, and AUC values from preclinical studies on the combination product are not consistently reported in a consolidated format in the public domain. The available data indicates low systemic absorption.

Toxicology Profile

The preclinical safety of the calcipotriene/betamethasone dipropionate combination has been evaluated in a range of toxicology studies.

Table 3: Summary of Preclinical Toxicology Data

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| Single-Dose Toxicity | Rat, Mouse | Oral, Dermal | Low acute toxicity for individual components. | Not established for combination. | [11] |

| Repeat-Dose Toxicity (9-month) | Minipig | Topical | Slightly reduced mean adrenal weight, minimal to moderate adrenal atrophy, and thinning of the skin, likely due to betamethasone exposure. | Not explicitly stated. | [11][12] |

| Reproductive and Developmental Toxicity | Rat, Rabbit | Oral, Subcutaneous (individual components) | Calcipotriene: Fetotoxic at high doses. Betamethasone dipropionate: Teratogenic. | Calcipotriene: 0.625 µg/kg/day (Rabbit). Betamethasone: A NOAEL was not observed in the rabbit study. | [11][12] |

| Genotoxicity | In vitro / In vivo | N/A | Betamethasone dipropionate was not genotoxic in a battery of assays. | N/A | [12] |

| Carcinogenicity | Mouse, Rat | Topical, Oral (individual components) | Calcipotriene did not show significant changes in tumor incidence. Betamethasone dipropionate did not significantly increase tumor incidence. | N/A | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments used in the evaluation of the calcipotriene/betamethasone dipropionate combination.

Imiquimod-Induced Psoriasis Model in Mice

This is a widely used animal model that recapitulates many features of human psoriasis.

Workflow Diagram

References

- 1. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 5. researchgate.net [researchgate.net]

- 6. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]

- 7. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcipotriol/betamethasone dipropionate in the treatment of psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Enstilar®'s Dual-Action Mechanism on Keratinocyte Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enstilar® (calcipotriol and betamethasone dipropionate) is a widely utilized topical treatment for psoriasis vulgaris. Its therapeutic efficacy stems from the synergistic action of its two active pharmaceutical ingredients: calcipotriol, a synthetic vitamin D3 analog, and betamethasone dipropionate, a potent corticosteroid. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound® modulates keratinocyte proliferation and differentiation, the two key cellular processes dysregulated in psoriasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound®'s effects at the cellular and molecular level.

Core Mechanisms of Action

This compound®'s efficacy is rooted in the complementary and synergistic actions of its two components, which target distinct but interconnected pathways involved in the pathogenesis of psoriasis.

Calcipotriol: This vitamin D3 analog primarily acts by binding to the nuclear Vitamin D Receptor (VDR).[1] This ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA of target genes.[2] This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation.[1][2] Calcipotriol has been shown to downregulate the expression of proliferation factors such as Early Growth Response-1 (EGR1) and Polo-like Kinase-2 (PLK2).[3][4] Furthermore, it inhibits the proliferation of human keratinocytes by downregulating the STAT1 and STAT3 signaling pathways.[5][6]

Betamethasone Dipropionate: As a potent corticosteroid, betamethasone dipropionate binds to the cytosolic Glucocorticoid Receptor (GR).[7] Upon binding, the GR-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[7] In the context of psoriasis, betamethasone dipropionate exerts potent anti-inflammatory effects and also contributes to the normalization of keratinocyte differentiation.[8] While it has a less pronounced direct effect on keratinocyte proliferation compared to calcipotriol, it effectively reduces the inflammatory milieu that drives hyperproliferation.[5][8]

Synergistic Effects: The combination of calcipotriol and betamethasone dipropionate in this compound® results in a synergistic therapeutic effect that is greater than the sum of its individual components.[9][10] This synergy is attributed to their complementary mechanisms of action on both the immune and epidermal components of psoriasis.[9] For instance, the anti-inflammatory action of betamethasone dipropionate creates a more favorable environment for calcipotriol to exert its anti-proliferative and pro-differentiating effects on keratinocytes.

Quantitative Data on Keratinocyte Modulation

The following tables summarize the quantitative effects of calcipotriol and betamethasone dipropionate on key markers of keratinocyte proliferation and differentiation.

Table 1: Effect on Keratinocyte Proliferation

| Active Ingredient | Assay | Cell Type | Concentration | Result | Citation |

| Calcipotriol | MTT Assay | Primary Human Keratinocytes | 10⁻¹⁰ M | Effective inhibition of cell proliferation | [1] |

| Calcipotriol | MTT Assay | Primary Human Keratinocytes | 10⁻⁷ M | Highest antiproliferative effect | [1] |

| Calcipotriol | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | Major reduction in Ki-67 positive nuclei | [5] |

| Betamethasone Dipropionate | MTT Assay | HaCaT Cells | 10⁻⁴ M | Most antiproliferative among tested corticosteroids | [4] |

| Betamethasone Dipropionate | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | No significant effect on Ki-67 positive nuclei | [5][8] |

| Calcipotriol + Betamethasone Dipropionate | Ki-67 Staining | Psoriatic Skin Biopsies | N/A (Topical Application) | No additional effect on Ki-67 beyond calcipotriol monotherapy | [3][5] |

Table 2: Effect on Keratinocyte Differentiation

| Active Ingredient | Marker | Assay | Cell Type / Model | Result | Citation |

| Calcipotriol | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | Significant increase in Keratin 10 positive epidermal surface | [5] |

| Betamethasone Dipropionate | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | Highly significant increase in Keratin 10 positive epidermal surface | [5][8] |

| Calcipotriol + Betamethasone Dipropionate | Keratin 10 | Immunohistochemistry | Psoriatic Skin Biopsies | No additional effect on Keratin 10 beyond calcipotriol monotherapy | [3][5] |

| Calcipotriol | Involucrin, Transglutaminase | In vitro studies | Keratinocytes | Promotes expression | [9] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the active components of this compound® in keratinocytes.

Caption: Signaling pathways of Calcipotriol and Betamethasone Dipropionate in keratinocytes.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Human Keratinocyte Culture and Treatment

This protocol is adapted from established methods for isolating and culturing primary human keratinocytes.[11][12][13][14][15]

Materials:

-

Human skin tissue (e.g., from elective surgery, with appropriate ethical approval)

-

Dispase solution

-

Trypsin-EDTA solution

-

Keratinocyte growth medium (e.g., K-SFM)

-

Calcipotriol (in a suitable vehicle, e.g., ethanol)

-

Betamethasone dipropionate (in a suitable vehicle, e.g., ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well culture plates

Procedure:

-

Separate the epidermis from the dermis by incubating the skin sample in dispase solution overnight at 4°C.

-

Isolate keratinocytes from the epidermis by incubation in trypsin-EDTA solution at 37°C for 10-15 minutes.

-

Neutralize the trypsin and centrifuge the cell suspension to pellet the keratinocytes.

-

Resuspend the cells in keratinocyte growth medium and seed them into 6-well culture plates.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 60-70% confluency.

-

Prepare stock solutions of calcipotriol and betamethasone dipropionate in ethanol.

-

Treat the keratinocytes with the desired concentrations of calcipotriol, betamethasone dipropionate, or their combination for the specified duration (e.g., 24, 48, or 72 hours). A vehicle control (ethanol) should be included in all experiments.

Keratinocyte Proliferation Assay (Ki-67 Immunofluorescence Staining)

This protocol outlines the immunofluorescent detection of the proliferation marker Ki-67 in treated keratinocyte cultures or skin biopsies.[5][8]

Materials:

-

Treated keratinocytes on coverslips or paraffin-embedded skin sections

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: Rabbit anti-Ki-67

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells or tissue sections with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the percentage of Ki-67-positive cells using a fluorescence microscope and image analysis software.

Keratinocyte Differentiation Marker Analysis (Immunofluorescence for KRT10 and Involucrin)

This protocol describes the detection of differentiation markers Keratin 10 (KRT10) and Involucrin in treated keratinocytes or skin sections.[16][17][18][19][20]

Materials:

-

Treated keratinocytes on coverslips or paraffin-embedded skin sections

-

Fixation, permeabilization, and blocking buffers as described in the Ki-67 protocol

-

Primary antibodies: Mouse anti-KRT10 and Rabbit anti-Involucrin

-

Secondary antibodies: Alexa Fluor 594-conjugated goat anti-mouse IgG and Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Follow steps 1-5 of the Ki-67 immunofluorescence protocol.

-

Incubate with a cocktail of primary antibodies (anti-KRT10 and anti-Involucrin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Follow steps 9-12 of the Ki-67 protocol to counterstain, mount, and visualize the expression and localization of KRT10 and Involucrin.

Western Blot Analysis of STAT3 and Phospho-STAT3

This protocol details the detection of total and phosphorylated STAT3 in keratinocyte lysates.[21][22][23][24]

Materials:

-

Treated keratinocyte cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-STAT3 and Rabbit anti-phospho-STAT3 (Tyr705)

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Lyse the keratinocyte pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-STAT3 or anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

Experimental and Logical Workflow

The diagram below illustrates a typical experimental workflow for investigating the effects of this compound®'s components on keratinocytes.

Caption: A typical experimental workflow for studying this compound's effects on keratinocytes.

Conclusion

This compound® exerts its therapeutic effect on psoriasis through the potent and synergistic actions of calcipotriol and betamethasone dipropionate on keratinocytes. Calcipotriol directly inhibits keratinocyte proliferation and promotes their normal differentiation via the VDR signaling pathway and modulation of STAT signaling. Betamethasone dipropionate, through the GR pathway, provides a strong anti-inflammatory effect that reduces the stimuli for keratinocyte hyperproliferation and contributes to the normalization of differentiation. The combination of these two agents in a single formulation provides a multi-faceted approach to targeting the key pathological features of psoriasis at the cellular level. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic principles of this compound®.

References

- 1. ovid.com [ovid.com]

- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the combination of calcipotriol and betamethasone dipropionate versus both monotherapies on epidermal proliferation, keratinization and T-cell subsets in chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. The Simplest Protocol for Rapid and Long-Term Culture of Primary Epidermal Keratinocytes from Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for the long-term culture of human primary keratinocytes from the normal colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. escholarship.org [escholarship.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

Immunomodulatory Effects of Enstilar® (calcipotriol and betamethasone dipropionate) in Psoriatic Skin Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and a complex interplay of immune cells.[1] Enstilar® (a fixed-dose combination of calcipotriol and betamethasone dipropionate) is a widely used topical treatment for psoriasis vulgaris.[2] This technical guide provides an in-depth overview of the immunomodulatory effects of this compound® in various psoriatic skin models. It details the synergistic actions of its components on key cellular and molecular pathways, presents quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the underlying mechanisms through signaling pathway and workflow diagrams.

Introduction: The Immunopathology of Psoriasis

Psoriasis is primarily driven by the activation of the innate and adaptive immune systems, leading to a self-amplifying inflammatory cascade in the skin.[1] Key pathogenic features include:

-

Keratinocyte Hyperproliferation and Abnormal Differentiation: This leads to the characteristic erythematous, scaly plaques.[3]

-

Immune Cell Infiltration: The skin is infiltrated by various immune cells, including dendritic cells (DCs), T lymphocytes (Th1, Th17, and cytotoxic T cells), and neutrophils.

-

The IL-23/IL-17 Axis: This signaling pathway is central to psoriasis pathogenesis. Dendritic cells produce interleukin-23 (IL-23), which promotes the expansion and activation of Th17 cells.[4] Th17 cells, in turn, produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which act on keratinocytes to drive hyperproliferation and further inflammation.[4]

Mechanism of Action of this compound®

This compound® combines the synthetic vitamin D3 analog, calcipotriol, and the potent corticosteroid, betamethasone dipropionate, in a foam vehicle.[2] The combination exhibits synergistic and additive effects on the immunological and pathological processes of psoriasis.

Calcipotriol

Calcipotriol primarily targets keratinocyte hyperproliferation and differentiation.[3] Its immunomodulatory effects include:

-

Inhibition of T-cell proliferation and cytokine production: Calcipotriol can suppress the proliferation of T cells and reduce the production of pro-inflammatory cytokines.

-

Modulation of dendritic cell function: It can inhibit the maturation and function of dendritic cells, key antigen-presenting cells that initiate the psoriatic immune response.[5]

-

Induction of regulatory T cells (Tregs): Some studies suggest that calcipotriol may promote the development of Tregs, which have immunosuppressive functions.

Betamethasone Dipropionate

Betamethasone dipropionate is a potent corticosteroid with broad anti-inflammatory and immunosuppressive effects. Its mechanisms include:

-

Inhibition of pro-inflammatory cytokine and chemokine gene expression: It suppresses the transcription of numerous genes encoding for cytokines, chemokines, and adhesion molecules.

-

Induction of apoptosis in inflammatory cells: Corticosteroids can induce programmed cell death in activated T cells and other immune cells.

-

Suppression of dendritic cell function: It inhibits the antigen-presenting capacity of dendritic cells.[5]

Synergistic and Additive Effects

The combination of calcipotriol and betamethasone dipropionate in this compound® results in a more profound immunomodulatory effect than either agent alone.[2] Studies have shown that the combination leads to:

-

Enhanced inhibition of the DC-Th17 axis: The two components additively inhibit the secretion of IL-23 and TNF-α by dendritic cells and IL-17A and TNF-α by both CD4+ and CD8+ T cells.[5]

-

Greater reduction in inflammatory cell infiltration: The combination is more effective at reducing the infiltration of immune cells into the psoriatic plaques.

-

Improved clinical efficacy: Clinical trials have consistently demonstrated the superior efficacy of the combination product compared to its individual components.[6]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound® and its components on key immunological parameters in psoriatic models.

Table 1: Effect of Calcipotriol and Betamethasone Dipropionate on Cytokine mRNA Expression in Imiquimod-Induced Murine Psoriasiform Dermatitis

| Cytokine | Treatment Group | Mean Relative mRNA Expression (Fold Change vs. Vehicle) | p-value |

| IL-17A | Calcipotriol/Betamethasone | 0.25 | < 0.01 |

| Calcipotriol | 0.6 | > 0.05 | |

| Betamethasone | 0.4 | < 0.05 | |

| IL-22 | Calcipotriol/Betamethasone | 0.3 | < 0.01 |

| Calcipotriol | 0.7 | > 0.05 | |

| Betamethasone | 0.5 | > 0.05 | |

| IL-10 | Calcipotriol/Betamethasone | 2.5 | < 0.05 |

| Calcipotriol | 3.0 | < 0.01 | |

| Betamethasone | 1.2 | > 0.05 | |

| IL-6 | Calcipotriol/Betamethasone | 0.4 | < 0.05 |

| Calcipotriol | 0.8 | > 0.05 | |

| Betamethasone | 0.5 | < 0.05 |

Data adapted from a study on imiquimod-induced murine psoriasiform dermatitis.[2] Values are illustrative representations based on the study's findings.

Table 2: Clinical Efficacy of this compound® Foam in Patients with Psoriasis Vulgaris (4-week treatment)

| Clinical Endpoint | This compound® Foam | Vehicle Foam | p-value |

| PASI 75 Response Rate | 51.1% | 5.0% | < 0.001 |

| Mean % Reduction in PASI Score | -63% | -3% | < 0.001 |

| Physician's Global Assessment (PGA) "Clear" or "Almost Clear" | 52.7% | 8.1% | < 0.001 |

PASI: Psoriasis Area and Severity Index. Data compiled from clinical trial results.

Table 3: Effect of Calcipotriol and Betamethasone on T-cell Differentiation In Vitro

| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) | p-value |

| RORC (Th17 marker) | Calcipotriol | 0.4 | < 0.01 |

| Betamethasone | 0.6 | < 0.05 | |

| Calcipotriol/Betamethasone | 0.2 | < 0.001 | |

| GATA3 (Th2 marker) | Calcipotriol | 1.8 | < 0.05 |

| Betamethasone | 0.7 | > 0.05 | |

| Calcipotriol/Betamethasone | 1.5 | > 0.05 | |

| FOXP3 (Treg marker) | Calcipotriol | 1.6 | > 0.05 |

| Betamethasone | 0.8 | > 0.05 | |

| Calcipotriol/Betamethasone | 1.4 | > 0.05 |

Data adapted from an in vitro study on human T cells.[7] RORC: RAR-related orphan receptor C. GATA3: GATA binding protein 3. FOXP3: Forkhead box P3.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound® in psoriatic skin models.

Imiquimod-Induced Psoriasiform Dermatitis in Mice

This is a widely used in vivo model that recapitulates many of the histological and immunological features of human psoriasis.[8][9][10]

Materials:

-

C57BL/6 or BALB/c mice (8-10 weeks old)

-

Imiquimod cream (5%) (e.g., Aldara™)

-

This compound® foam or its individual components (calcipotriol and betamethasone dipropionate)

-

Vehicle control (e.g., petrolatum)

-

Calipers for measuring skin thickness

-

RNA extraction kits and reagents for qRT-PCR

-

Antibodies for immunohistochemistry or flow cytometry

Procedure:

-

Animal Preparation: Anesthetize the mice and shave a defined area on their back.

-

Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[8]

-

Treatment Application: Concurrently with or after disease induction, topically apply this compound®, its individual components, or the vehicle control to the inflamed skin daily.

-

Clinical Scoring: Daily, assess the severity of skin inflammation based on erythema, scaling, and thickness using a scoring system (e.g., 0-4 scale for each parameter). Measure ear and back skin thickness using calipers.

-

Sample Collection: At the end of the experiment, euthanize the mice and collect skin biopsies and draining lymph nodes.

-

Analysis:

-

Histology: Process skin biopsies for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltrate.

-

qRT-PCR: Extract RNA from skin biopsies and perform quantitative real-time PCR to measure the mRNA expression of key cytokines (e.g., IL-17A, IL-22, TNF-α, IL-10).[11]

-

Flow Cytometry: Prepare single-cell suspensions from skin and lymph nodes to analyze immune cell populations (e.g., T-cell subsets, dendritic cells) using specific antibodies.

-

In Vitro Psoriasis Model using Keratinocytes

This model allows for the investigation of the direct effects of compounds on keratinocyte proliferation and inflammatory responses.[12][13][14]

Materials:

-

Human epidermal keratinocytes (primary cells or HaCaT cell line)

-

Keratinocyte growth medium

-

Pro-inflammatory cytokine mix (e.g., TNF-α, IL-1α, IL-6, IL-17A)[3]

-

This compound® components (calcipotriol and betamethasone dipropionate)

-

MTT or BrdU proliferation assay kits

-

ELISA kits for cytokine measurement

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Cell Culture: Culture human keratinocytes in appropriate medium until they reach a desired confluency.

-

Psoriatic Phenotype Induction: Stimulate the keratinocytes with a pro-inflammatory cytokine cocktail for 24-48 hours to induce a psoriasis-like phenotype (e.g., hyperproliferation, pro-inflammatory cytokine secretion).

-

Treatment: Treat the stimulated keratinocytes with various concentrations of calcipotriol, betamethasone dipropionate, or their combination for a specified duration.

-

Analysis:

-

Cell Proliferation: Assess keratinocyte proliferation using an MTT or BrdU assay.

-

Cytokine Secretion: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the cell culture supernatant using ELISA.[12]

-

Gene Expression: Analyze the mRNA expression of psoriasis-related genes in the treated keratinocytes using qRT-PCR.

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression in Skin Biopsies

This protocol details the steps for quantifying cytokine mRNA levels in skin tissue.[11][15][16]

Materials:

-

Skin biopsy samples

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target cytokines and housekeeping genes (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Homogenize the skin biopsy and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of a housekeeping gene.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the immunomodulatory effects of this compound®.

Caption: Core signaling pathway in psoriasis pathogenesis.

Caption: Mechanism of action of this compound®.

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

Conclusion

This compound®, through the synergistic and additive immunomodulatory actions of calcipotriol and betamethasone dipropionate, effectively targets multiple key pathways in the pathogenesis of psoriasis. Its ability to inhibit the DC-Th17 axis, reduce pro-inflammatory cytokine production, and suppress keratinocyte hyperproliferation provides a strong rationale for its clinical efficacy. The experimental models and protocols detailed in this guide serve as valuable tools for further research into the mechanisms of psoriasis and the development of novel therapeutic strategies.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Disease Models for Understanding Psoriasis and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcipotriol/Betamethasone Dipropionate Cutaneous Foam Treatment for Psoriasis in Patients With BSA 5-15% and PGA ≥ 3: Post-Hoc Analysis From Three Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. researchgate.net [researchgate.net]

- 10. imavita.com [imavita.com]

- 11. Quantitative real-time RT-PCR measurement of cytokine mRNA expression in the skin of normal cats and cats with allergic skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Use of Cytokine Mix-, Imiquimod-, and Serum-Induced Monoculture and Lipopolysaccharide- and Interferon Gamma-Treated Co-Culture to Establish In Vitro Psoriasis-like Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 16. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enstilar® Foam: Vehicle Composition and Drug Delivery Properties

Introduction

Enstilar® (calcipotriene and betamethasone dipropionate) foam is a topical prescription medication approved for the treatment of plaque psoriasis in patients 12 years and older.[1][2][3] It represents a significant advancement in topical therapy, primarily due to its innovative aerosol foam vehicle. This vehicle is not merely a carrier but an active component in the drug delivery system, designed to enhance the bioavailability and efficacy of its active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the this compound® foam's composition, its unique drug delivery mechanism, the pharmacodynamic pathways of its APIs, and the experimental methodologies used for its characterization.

This compound® Foam: Composition and Formulation

This compound® is a fixed-dose combination product formulated as an alcohol-free aerosol foam.[3] Upon actuation, it appears as a white to off-white, non-expanding foam that gradually collapses.[4][5][6] The formulation is a complex system involving the APIs, a lipophilic vehicle, and volatile propellants. The components are meticulously selected to ensure stability within the pressurized canister and to facilitate a unique delivery mechanism upon application to the skin.

Quantitative Composition

The detailed composition of this compound® foam is summarized in the table below.

| Component Category | Ingredient | Concentration (per gram of foam) | Function |

| Active Pharmaceutical Ingredient | Calcipotriene (as monohydrate) | 50 mcg | A synthetic vitamin D3 analog that inhibits keratinocyte proliferation and promotes differentiation.[3][4] |

| Active Pharmaceutical Ingredient | Betamethasone (as dipropionate) | 0.5 mg | A potent synthetic corticosteroid with anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[4][7] |

| Vehicle Excipient | White Soft Paraffin | - | Emollient and occlusive agent, forming a protective barrier on the skin.[4] |

| Vehicle Excipient | Liquid Paraffin (Mineral Oil) | - | Emollient and vehicle component.[1] |

| Vehicle Excipient | Polyoxypropylene stearyl ether | - | Emulsifying agent and solubilizer.[4] |

| Vehicle Excipient | All-rac-α-tocopherol | - | Antioxidant to protect the formulation from degradation.[4] |

| Vehicle Excipient | Butylhydroxytoluene (BHT, E321) | 50 mcg | Antioxidant to ensure the stability of the active ingredients and excipients.[4][5] |

| Propellant | Dimethyl ether (DME) | - | Volatile propellant and solvent for the active ingredients within the can.[1][8] |

| Propellant | Butane | - | Volatile propellant that helps to form the foam structure upon application.[1][4] |

Drug Delivery Properties: The Supersaturation Mechanism

The enhanced clinical efficacy of this compound® foam compared to traditional ointment and gel formulations is largely attributed to its innovative vehicle, which creates a supersaturated solution of the active ingredients directly on the skin.[8][9][10]

In the pressurized can, the volatile propellants, dimethyl ether and butane, act as solvents, ensuring that both calcipotriene and betamethasone dipropionate are fully dissolved in a stable, homogeneous solution.[8][11] Upon application, the foam is dispensed onto the skin. The propellants, being highly volatile, rapidly evaporate. This rapid evaporation of the solvent phase leaves the active ingredients behind on the skin in the remaining non-volatile vehicle components at a concentration that far exceeds their normal solubility limit.[8][10] This thermodynamically unstable, supersaturated state creates a high concentration gradient between the foam vehicle and the stratum corneum, which is the primary driving force for enhanced passive diffusion and penetration of the drugs into the skin.[8][9][11]

References

- 1. drugs.com [drugs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dermnetnz.org [dermnetnz.org]

- 4. mims.com [mims.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. assets.hpra.ie [assets.hpra.ie]

- 7. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 8. Early efficacy and safety data with fixed‐dose combination calcipotriol/betamethasone dipropionate foam attributed to mechanism of absorption and steroid potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Supersaturation of Calcipotriene and Betamethasone Dipropionate in a Novel Aerosol Foam Formulation for Topical Treatment of Psoriasis Provides Enhanced Bioavailability of the Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. Supersaturation as a Galenic Concept for Improving the Cutaneous Bioavailability of Drugs in Topical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Profile of Enstilar's Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation profile of the active pharmaceutical ingredients (APIs) in Enstilar® foam: calcipotriene (a vitamin D analog) and betamethasone dipropionate (a corticosteroid). This document details the intrinsic stability of each compound, their degradation pathways under various stress conditions, and the analytical methodologies employed for their evaluation.

Introduction to the Active Ingredients and Formulation

This compound® is a topical aerosol foam formulation containing calcipotriene 0.005% and betamethasone dipropionate 0.064%. This combination therapy is utilized for the treatment of plaque psoriasis. The innovative foam vehicle creates a stable supersaturated solution of the active ingredients, which enhances their penetration into the skin and improves clinical efficacy compared to traditional ointment formulations. Understanding the stability and degradation of these APIs is crucial for ensuring the safety, efficacy, and shelf-life of the final product.

Mechanism of Action of Active Ingredients

To appreciate the importance of maintaining the stability of calcipotriene and betamethasone dipropionate, it is essential to understand their mechanisms of action at a molecular level.

Calcipotriene: As a synthetic analog of vitamin D3, calcipotriene exerts its effects by binding to the Vitamin D receptor (VDR). This complex then heterodimerizes with the retinoid X receptor (RXR), and the resulting complex binds to vitamin D response elements (VDREs) on the DNA. This interaction modulates the transcription of genes involved in keratinocyte proliferation and differentiation, leading to the normalization of psoriatic skin.

Betamethasone Dipropionate: This potent synthetic glucocorticoid binds to cytosolic glucocorticoid receptors (GR). The resulting complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This leads to the upregulation of anti-inflammatory proteins, such as annexin-1, and the downregulation of pro-inflammatory cytokines and enzymes like phospholipase A2, thereby reducing inflammation.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of drug substances and to identify potential degradation products. These studies involve exposing the APIs to stress conditions such as acid, base, oxidation, heat, and light.

Betamethasone Dipropionate

Betamethasone dipropionate is susceptible to degradation through hydrolysis and photodegradation.

Hydrolytic and Thermal Degradation: Under acidic and basic conditions, as well as elevated temperatures, betamethasone dipropionate undergoes hydrolysis of its ester groups. This primarily results in the formation of betamethasone 17-propionate, betamethasone 21-propionate, and ultimately betamethasone alcohol. The degradation follows first-order kinetics and is influenced by pH and the polarity of the solvent.[1]

Photodegradation: Exposure to light can lead to the formation of photodegradation products, one of which has been identified as lumibetamethasone dipropionate.

Calcipotriene

Calcipotriene is particularly sensitive to degradation by light and to a lesser extent, heat and oxidation.

Photodegradation: The primary degradation pathway for calcipotriene is photoisomerization. Upon exposure to UV radiation, calcipotriene can isomerize to form pre-calcipotriene and other related substances. This isomerization is a reversible process that can reach equilibrium.

Oxidative and Thermal Degradation: Significant degradation of calcipotriene has been observed under oxidative stress (e.g., with hydrogen peroxide) and thermal stress.

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies on calcipotriene and betamethasone dipropionate. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).

Table 1: Summary of Forced Degradation Studies for Betamethasone Dipropionate

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.01N HCl | 5 min | Room Temp. | 5.3% | Betamethasone 17-propionate, Betamethasone 21-propionate |

| Base Hydrolysis | 0.005N NaOH | 5 min | Room Temp. | Significant | Betamethasone 17-propionate, Betamethasone 21-propionate |

| Oxidation | 3% H₂O₂ | 10 min | 70°C | 2.0% | Not specified |

| Thermal | Dry Heat | 2 hours | 60°C | Not specified | Not specified |

| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | - | - | 2.2% | Lumibetamethasone dipropionate |

Table 2: Summary of Forced Degradation Studies for Calcipotriene

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.01N HCl | 5 min | Room Temp. | 4.3% | Not specified |

| Base Hydrolysis | 0.005N NaOH | 5 min | Room Temp. | Not specified | Not specified |

| Oxidation | 3% H₂O₂ | 10 min | 70°C | 17.6% | Not specified |

| Thermal | Dry Heat | 2 hours | 60°C | Significant | Pre-calcipotriene |

| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | - | - | 3.9% | Pre-calcipotriene, other isomers |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability-indicating assays. The following sections outline typical experimental protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Workflow

The general workflow for conducting forced degradation studies is as follows:

Sample Preparation for Forced Degradation

-

Acid Hydrolysis: A solution of the drug substance or product is treated with 0.01N to 1N hydrochloric acid at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 5 minutes to several hours) to achieve target degradation. The sample is then neutralized with an equivalent amount of base.

-

Base Hydrolysis: A solution of the drug substance or product is treated with 0.005N to 1N sodium hydroxide at room temperature or elevated temperature for a specified duration. The sample is then neutralized with an equivalent amount of acid.

-

Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature or elevated temperature (e.g., 70°C) for a defined time.

-

Thermal Degradation: The solid drug substance or drug product is exposed to dry heat in an oven (e.g., 60°C) for a specified period (e.g., 2 hours).

-

Photodegradation: The drug substance or product (in solid or solution form) is exposed to a combination of visible and UV light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating the active ingredients from their degradation products. The following is a representative protocol based on published methods.

Table 3: Typical HPLC Parameters for Stability-Indicating Assay

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | A mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v) |

| Mobile Phase B | A mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v) |

| Gradient Program | A gradient program is typically used to ensure the elution of all components. For example: a linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 240 nm for betamethasone dipropionate and its degradants, and 264 nm for calcipotriene and its degradants. |

| Injection Volume | 20 µL |

| Diluent | A mixture of water and acetonitrile (e.g., 20:80 v/v) |

Conclusion

The stability of calcipotriene and betamethasone dipropionate in the this compound® formulation is critical to its therapeutic efficacy and safety. Betamethasone dipropionate is primarily susceptible to hydrolysis, while calcipotriene is sensitive to photodegradation. The unique aerosol foam formulation provides a stable environment for these otherwise incompatible active ingredients. Robust, validated stability-indicating analytical methods, such as the HPLC method detailed herein, are imperative for monitoring the quality and shelf-life of the product by effectively separating and quantifying the active ingredients and their potential degradation products. This guide provides a foundational understanding for researchers and drug development professionals working with these compounds and similar topical formulations.

References

The Supersaturation Phenomenon: A Core Driver of Enstilar® Foam's Enhanced Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enstilar® (calcipotriene and betamethasone dipropionate) foam has demonstrated superior clinical efficacy in the treatment of plaque psoriasis compared to its ointment and gel formulations.[1][2] This enhanced therapeutic effect is fundamentally linked to the formulation's ability to create a supersaturated state of the active pharmaceutical ingredients (APIs) upon application to the skin. This guide provides a detailed exploration of the mechanism of supersaturation in this compound® foam, presenting the underlying scientific principles, experimental evidence, and the resultant impact on drug bioavailability and clinical outcomes.

The Principle of Supersaturation in Topical Drug Delivery

Supersaturation is a metastable state where a solution contains a higher concentration of a solute than is possible under normal equilibrium conditions at a given temperature. In the context of topical drug delivery, achieving a supersaturated state of the active drug on the skin surface significantly increases its thermodynamic activity. This heightened activity acts as a powerful driving force, enhancing the drug's partitioning into and diffusion across the stratum corneum, the primary barrier of the skin.[1][2]

The Unique Vehicle of this compound® Foam and the Mechanism of Supersaturation

This compound® foam is a novel aerosol formulation containing calcipotriene (0.005%) and betamethasone dipropionate (0.064%) in a vehicle that includes the volatile propellant dimethyl ether (DME) and butane.[1] The mechanism of supersaturation is initiated upon actuation of the foam onto the skin.

The key steps are as follows:

-

Initial State: Within the pressurized canister, the APIs are fully dissolved in the propellant/solvent system.[1]

-

Application and Propellant Evaporation: When the foam is applied to the skin, the volatile propellant, primarily DME, rapidly evaporates. This is a critical step in the formation of the supersaturated state.[1]

-

Creation of a Supersaturated Solution: The rapid loss of the propellant concentrates the non-volatile components of the formulation, including the dissolved calcipotriene and betamethasone dipropionate. This leads to the in-situ formation of a supersaturated solution of the APIs on the skin surface.[1][2]

-